Aminopeptidase N Inhibitor
Overview
Description
Mechanism of Action
Target of Action
Aminopeptidase N (APN), also known as CD13, is a membrane-bound enzyme that is upregulated in tumor vasculature and plays a significant role in angiogenesis . It is considered a promising anti-tumor target due to its involvement in tumor invasion, metastasis, and angiogenesis .
Mode of Action
Aminopeptidase N inhibitors, such as Ubenimex (also known as bestatin), function as competitive protease inhibitors . They bind to the catalytic pocket of CD13, inhibiting its function . These inhibitors prevent APN from cleaving neutral amino acids from the N-terminus of peptides, disrupting protein processing within cells .
Biochemical Pathways
The inhibition of APN affects several biochemical pathways. It disrupts peptide metabolism, leading to a phenomenon termed the amino acid deprivation response (AADR). This stress response is characterized by the upregulation of amino acid transporters and synthetic enzymes and activation of stress-related pathways such as nuclear factor kB (NFkB) and other pro-apoptotic regulators .
Pharmacokinetics
It’s known that these inhibitors can effectively prevent the pulmonary metastasis of certain cancer cells in vivo .
Result of Action
The inhibition of APN leads to cancer cell death by apoptosis . This is due to the stress response triggered by the disruption of peptide metabolism. Additionally, APN inhibition has been shown to augment DR4-induced tumor cell death, thus overcoming resistance to cancer treatment .
Action Environment
The action of Aminopeptidase N inhibitors can be influenced by various environmental factors. For instance, the efficacy of these inhibitors can be affected by the presence of other proteins that can mediate cell motility and adhesion . Furthermore, the inhibitors’ action can be influenced by the physiological environment of the tumor, including factors such as pH and the presence of other enzymes .
Biochemical Analysis
Biochemical Properties
Aminopeptidase N inhibitors interact with the enzyme by binding to its catalytic pocket, thereby preventing it from cleaving N-terminal amino acids from peptides. One such inhibitor, ubenimex, is known to inhibit aminopeptidase N by binding to its active site, which contains a zinc ion essential for its enzymatic activity . This interaction disrupts the enzyme’s ability to process peptides, leading to the accumulation of peptides and a decrease in free amino acids within the cell . Aminopeptidase N inhibitors also interact with other biomolecules, such as cytokines and chemokines, by modulating their activity through the inhibition of aminopeptidase N .
Cellular Effects
Aminopeptidase N inhibitors have significant effects on various cell types and cellular processes. In cancer cells, these inhibitors can induce apoptosis by disrupting protein turnover and activating stress-related pathways such as nuclear factor kB (NFkB) . They also affect cell signaling pathways, gene expression, and cellular metabolism by modulating the activity of cytokines and chemokines . In endothelial cells, aminopeptidase N inhibitors can inhibit angiogenesis, thereby reducing tumor growth and metastasis .
Molecular Mechanism
The molecular mechanism of aminopeptidase N inhibitors involves their binding to the enzyme’s active site, which contains a zinc ion. This binding prevents the enzyme from cleaving N-terminal amino acids from peptides, thereby inhibiting its activity . The inhibition of aminopeptidase N leads to the accumulation of peptides and a decrease in free amino acids within the cell . Additionally, aminopeptidase N inhibitors can modulate the activity of cytokines and chemokines by preventing their cleavage by the enzyme .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of aminopeptidase N inhibitors can change over time. Studies have shown that the enzyme activity of aminopeptidase N can be significantly inhibited by ubenimex in a dose-dependent manner . The stability and degradation of these inhibitors can also affect their long-term effects on cellular function. For example, the enzyme activity of aminopeptidase N can be inhibited for extended periods, leading to sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of aminopeptidase N inhibitors can vary with different dosages in animal models. In studies involving experimental autoimmune encephalomyelitis, a model of multiple sclerosis, combined inhibition of dipeptidyl peptidase IV and aminopeptidase N significantly alleviated clinical severity compared to each inhibitor alone . High doses of aminopeptidase N inhibitors can lead to toxic or adverse effects, such as impaired immune function and increased susceptibility to infections .
Metabolic Pathways
Aminopeptidase N inhibitors are involved in various metabolic pathways, including peptide metabolism and the regulation of blood pressure. The enzyme cleaves N-terminal amino acids from peptides, such as angiotensin III, which is involved in blood pressure regulation . Inhibition of aminopeptidase N disrupts these pathways, leading to changes in metabolic flux and metabolite levels .
Transport and Distribution
Aminopeptidase N inhibitors are transported and distributed within cells and tissues through various mechanisms. The enzyme is highly expressed in the microvillar membrane of the small intestinal absorptive epithelial cells, where it faces the intestinal lumen and interacts with substrate molecules derived from nutritional proteins . In other tissues, such as the endometrium, kidney, spleen, and brain, aminopeptidase N inhibitors can be transported and distributed through similar mechanisms .
Subcellular Localization
The subcellular localization of aminopeptidase N inhibitors can affect their activity and function. In Toxoplasma gondii, aminopeptidase N3 is localized in the organelle and parasitophorous vacuole, where it plays a role in nutrient processing and immune evasion . In fibroblast-like synoviocytes, aminopeptidase N is localized on the cell surface and can be shed as a soluble molecule or on extracellular vesicles . These localization patterns can influence the targeting and efficacy of aminopeptidase N inhibitors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of aminopeptidase N inhibitors often involves the design of peptide-based inhibitors that mimic the enzyme’s natural substrates . One common approach is the use of substrate-based design, where the inhibitor is tailored to fit the enzyme’s active site . For example, a selective peptide inhibitor was designed using a global substrate profiling method to determine the amino acid preferences of aminopeptidase N .
Industrial Production Methods: Industrial production of aminopeptidase N inhibitors can involve microbial fermentation processes, where microorganisms are engineered to produce the desired inhibitor . This method is advantageous due to its scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions: Aminopeptidase N inhibitors can undergo various chemical reactions, including oxidation, reduction, and substitution . For instance, the synthesis of thiosemicarbazones involves the reaction of thiosemicarbazide with aldehydes or ketones in the presence of an acid catalyst .
Common Reagents and Conditions: Common reagents used in the synthesis of aminopeptidase N inhibitors include thiosemicarbazide, acetamidophenones, and various acids such as hydrochloric acid and perchloric acid . Reaction conditions typically involve controlled temperatures and pH levels to ensure optimal yields .
Major Products: The major products formed from these reactions are often peptide-based inhibitors that exhibit high specificity and potency against aminopeptidase N .
Scientific Research Applications
Aminopeptidase N inhibitors have a wide range of scientific research applications:
Chemistry: In chemistry, these inhibitors are used to study enzyme-substrate interactions and to develop new catalytic processes .
Biology: In biological research, aminopeptidase N inhibitors are employed to investigate the role of aminopeptidase N in various cellular processes, including cell signaling and immune responses .
Medicine: In medicine, these inhibitors have shown promise in treating cancer by inducing apoptosis in cancer cells and overcoming treatment resistance . They are also being explored for their anti-inflammatory properties and potential use in treating inflammatory disorders .
Industry: In the industrial sector, aminopeptidase N inhibitors are used in the production of biopeptides and amino acids, as well as in the food industry for debittering protein hydrolysates .
Comparison with Similar Compounds
- Aminopeptidase B inhibitors
- Cystinyl aminopeptidase inhibitors
- Alanine aminopeptidase inhibitors
Properties
IUPAC Name |
2-[3-nitro-2-(2-nitrophenyl)-4-oxochromen-8-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H10N2O8/c20-13(21)8-9-4-3-6-11-15(22)14(19(25)26)17(27-16(9)11)10-5-1-2-7-12(10)18(23)24/h1-7H,8H2,(H,20,21) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZDDFQLIQRYMBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=O)C3=CC=CC(=C3O2)CC(=O)O)[N+](=O)[O-])[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H10N2O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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